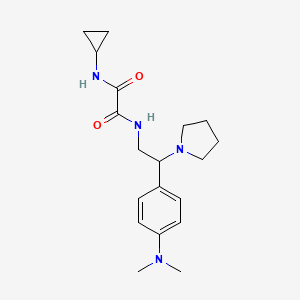

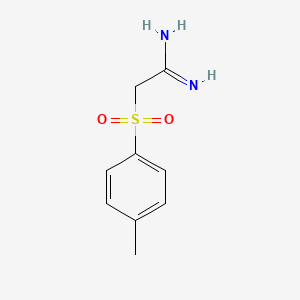

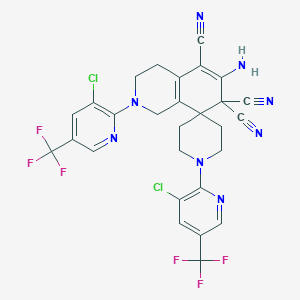

![molecular formula C16H15N3O2 B2441573 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone CAS No. 2034514-18-4](/img/structure/B2441573.png)

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone, also known as BMF-143, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. BMF-143 is a benzimidazole-based compound that has a pyrrolidine ring and a furan-3-yl group attached to it.

科学的研究の応用

Synthesis and Characterization

The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone serves as a critical intermediate in the synthesis of diverse heterocyclic compounds. Researchers have developed efficient methodologies for synthesizing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing this compound's utility in creating structurally diverse molecules with potential biological activities (Cui et al., 2018).

Antiviral Applications

One particular study highlighted the synthesis of novel antiviral benzofuran-transition metal complexes, demonstrating the compound's role in creating derivatives with significant HIV inhibitory and Hepatitis C virus NS3-4A protease inhibitor activities. This suggests the potential of such derivatives in developing new antiviral therapies (Galal et al., 2010).

Organic Light Emitting Diodes (OLEDs) and Luminescent Materials

Research has also been directed towards the application of derivatives of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone in the development of low-cost emitters for OLEDs. These studies have yielded compounds with large Stokes shifts and high quantum yields, indicating their potential for use in creating efficient and cost-effective luminescent materials (Volpi et al., 2017).

Tubulin Polymerization Inhibitors

Another significant area of research involves evaluating derivatives of this compound as tubulin polymerization inhibitors. These derivatives have shown considerable cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents (Mullagiri et al., 2018).

Corrosion Inhibition

Furthermore, derivatives have been synthesized and studied as corrosion inhibitors for steel in acidic solutions. The efficiency of these compounds suggests their application in protecting materials against corrosion, highlighting an industrial application of research on this compound (Yadav et al., 2015).

作用機序

Target of Action

Compounds containing thepyrrolidine ring and benzimidazole are known to interact with a variety of biological targets . The pyrrolidine ring is a common feature in many biologically active compounds and is known to contribute to the stereochemistry of the molecule . Benzimidazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Mode of Action

pyrrolidine ring and benzimidazole in the compound suggests that it may interact with its targets through a variety of mechanisms. For instance, the pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization . Benzimidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

pyrrolidine ring and benzimidazole are known to influence a variety of biochemical pathways. For instance, pyrrolidine derivatives have been reported to have target selectivity . Benzimidazole derivatives have been reported to possess various biological activities, affecting a broad range of biochemical pathways .

Pharmacokinetics

pyrrolidine ring and benzimidazole in the compound suggests that it may have favorable ADME properties. The pyrrolidine ring is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization, which can influence the compound’s bioavailability . Benzimidazole derivatives are known to be highly soluble in water and other polar solvents, which can also influence their bioavailability .

Result of Action

pyrrolidine ring and benzimidazole are known to have a variety of biological effects. For instance, pyrrolidine derivatives have been reported to have target selectivity . Benzimidazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Action Environment

It is known that thephysicochemical properties of compounds can be influenced by environmental factors, which can in turn affect their biological activity .

特性

IUPAC Name |

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-16(12-6-8-21-10-12)18-7-5-13(9-18)19-11-17-14-3-1-2-4-15(14)19/h1-4,6,8,10-11,13H,5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYIBRPPUDOOAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/no-structure.png)

![Ethyl 5-[(3,4-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2441495.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide](/img/structure/B2441500.png)

![4-(methoxymethyl)-1-{1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2441509.png)